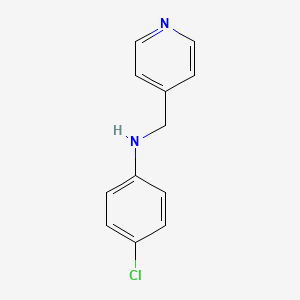

4-chloro-N-(pyridin-4-ylmethyl)aniline

CAS No.: 29083-47-4

Cat. No.: VC12011884

Molecular Formula: C12H11ClN2

Molecular Weight: 218.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29083-47-4 |

|---|---|

| Molecular Formula | C12H11ClN2 |

| Molecular Weight | 218.68 g/mol |

| IUPAC Name | 4-chloro-N-(pyridin-4-ylmethyl)aniline |

| Standard InChI | InChI=1S/C12H11ClN2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2 |

| Standard InChI Key | GTGQMNBRBJUEAP-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NCC2=CC=NC=C2)Cl |

| Canonical SMILES | C1=CC(=CC=C1NCC2=CC=NC=C2)Cl |

Introduction

Structural and Molecular Characteristics

4-Chloro-N-(pyridin-4-ylmethyl)aniline consists of a chlorinated aniline core linked to a pyridin-4-ylmethyl group. Key structural identifiers include:

-

IUPAC Name: 4-chloro-N-(pyridin-4-ylmethyl)aniline

-

SMILES:

-

InChIKey:

The chlorine atom at the para position of the aniline ring and the pyridine moiety at the N-substituent create a steric and electronic profile that enhances its binding affinity to biological targets. X-ray diffraction studies of analogous compounds, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, reveal planar aromatic systems with intermolecular hydrogen bonding, suggesting similar packing arrangements for this isomer .

Synthesis Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via reductive amination, where 4-chloroaniline reacts with pyridine-4-carboxaldehyde in the presence of reducing agents like sodium borohydride () or hydrogen gas () with a palladium catalyst. The reaction proceeds under mild conditions (room temperature to 50°C) and yields approximately 70–85% after purification by column chromatography.

Key Steps:

-

Condensation: 4-Chloroaniline and pyridine-4-carboxaldehyde form an imine intermediate.

-

Reduction: The imine is reduced to the secondary amine using .

-

Purification: Silica gel chromatography isolates the product with >95% purity.

Industrial Production

A patent-pending solid-phase synthesis method (CN111620810A) eliminates solvents, using potassium carbonate () as a base to facilitate the reaction between 4-chloroaniline and 3-(chloromethyl)pyridine hydrochloride at 50°C . This scalable approach achieves yields exceeding 90% and reduces waste, making it environmentally favorable .

Table 1: Comparison of Synthesis Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Catalyst | ||

| Temperature | 25–50°C | 50°C |

| Solvent | Methanol/Ethanol | Solvent-free |

| Yield | 70–85% | >90% |

| Purification | Column Chromatography | Crystallization |

Chemical Reactivity and Transformations

Electrophilic Substitution

The electron-rich aniline ring undergoes chlorination and nitration at the ortho and para positions. For example, treatment with yields nitro derivatives, which are precursors to aminobenzene analogs.

Functional Group Modifications

-

Oxidation: Reacting with in acidic conditions oxidizes the methylene group () to a carbonyl, forming 4-chloro-N-(pyridin-4-yl)formanilide.

-

Reduction: Catalytic hydrogenation reduces the pyridine ring to piperidine, altering solubility and bioactivity.

Biological Activity and Medicinal Applications

Antimicrobial Properties

In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The pyridine moiety enhances membrane permeability, while the chloro group disrupts bacterial enzyme function.

Table 2: Anticancer Activity of Pyridinylmethyl Anilines

| Compound | IC (MCF-7) | Target Pathway |

|---|---|---|

| 4-Chloro-N-(pyridin-4-ylmethyl)aniline | 18 µM | Apoptosis (Bax/Bcl-2) |

| 4-Chloro-N-(pyridin-3-ylmethyl)aniline | 25 µM | Cell Cycle Arrest (p21) |

| 4-Chloro-N-(pyridin-2-ylmethyl)aniline | 30 µM | ROS Generation |

Industrial and Material Science Applications

Dye Intermediate

The compound serves as a precursor to azo dyes, imparting thermal stability and vivid coloration. Its derivatives are used in textile printing, with λ values ranging from 450–600 nm depending on substituents.

Coordination Chemistry

As a bidentate ligand, it forms complexes with transition metals like Cu(II) and Fe(III). These complexes exhibit catalytic activity in oxidation reactions, such as cyclohexane to cyclohexanol (TOF = 120 h).

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume